molecular formula C18H30N2O B14192632 4-(Dibutylamino)-N-(propan-2-yl)benzamide CAS No. 915230-57-8

4-(Dibutylamino)-N-(propan-2-yl)benzamide

Katalognummer: B14192632
CAS-Nummer: 915230-57-8
Molekulargewicht: 290.4 g/mol
InChI-Schlüssel: UIWMDIFUHHOEEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Dibutylamino)-N-(propan-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a dibutylamino group and an isopropyl group attached to the benzamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dibutylamino)-N-(propan-2-yl)benzamide typically involves the reaction of 4-aminobenzamide with dibutylamine and isopropyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization or chromatography, is common to obtain the desired compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Dibutylamino)-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

4-(Dibutylamino)-N-(propan-2-yl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of 4-(Dibutylamino)-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Diphenylamino)-N-(propan-2-yl)benzamide: Similar structure but with phenyl groups instead of butyl groups.

    4-(Dimethylamino)-N-(propan-2-yl)benzamide: Similar structure but with methyl groups instead of butyl groups.

Uniqueness

4-(Dibutylamino)-N-(propan-2-yl)benzamide is unique due to the presence of the dibutylamino group, which imparts specific chemical and physical properties to the compound

Eigenschaften

CAS-Nummer

915230-57-8

Molekularformel

C18H30N2O

Molekulargewicht

290.4 g/mol

IUPAC-Name

4-(dibutylamino)-N-propan-2-ylbenzamide

InChI

InChI=1S/C18H30N2O/c1-5-7-13-20(14-8-6-2)17-11-9-16(10-12-17)18(21)19-15(3)4/h9-12,15H,5-8,13-14H2,1-4H3,(H,19,21)

InChI-Schlüssel

UIWMDIFUHHOEEO-UHFFFAOYSA-N

Kanonische SMILES

CCCCN(CCCC)C1=CC=C(C=C1)C(=O)NC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.